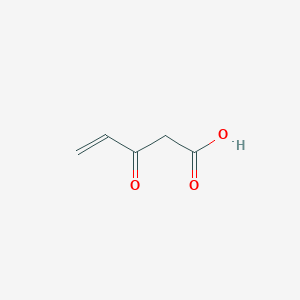

3-oxopent-4-enoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H6O3 |

|---|---|

Molecular Weight |

114.1 g/mol |

IUPAC Name |

3-oxopent-4-enoic acid |

InChI |

InChI=1S/C5H6O3/c1-2-4(6)3-5(7)8/h2H,1,3H2,(H,7,8) |

InChI Key |

KSSFGJUSMXZBDD-UHFFFAOYSA-N |

SMILES |

C=CC(=O)CC(=O)O |

Canonical SMILES |

C=CC(=O)CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 3-oxopent-4-enoic Acid: Chemical Properties, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-oxopent-4-enoic acid, a multifaceted β-keto acid, holds significant interest within the scientific community due to its reactive nature and potential applications in organic synthesis and as a biologically active agent. This technical guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its known reactivity and potential biological implications. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, drug discovery, and metabolic studies.

Chemical Properties

This compound (also known as 3-keto-4-pentenoic acid) is a carboxylic acid with the molecular formula C₅H₆O₃ and a molecular weight of 114.10 g/mol .[1] Its structure incorporates a ketone functional group at the β-position relative to the carboxylic acid and a terminal vinyl group, rendering it a highly reactive and versatile molecule.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₅H₆O₃ | PubChem |

| Molecular Weight | 114.10 g/mol | [1] |

| IUPAC Name | This compound | PubChem |

| CAS Number | 152826-72-7 | [1] |

| Canonical SMILES | C=CC(=O)CC(=O)O | PubChem |

| XLogP3-AA (Computed) | -0.3 | PubChem |

| Hydrogen Bond Donor Count (Computed) | 1 | PubChem |

| Hydrogen Bond Acceptor Count (Computed) | 3 | PubChem |

| Rotatable Bond Count (Computed) | 2 | PubChem |

| Exact Mass (Computed) | 114.031694 g/mol | [1] |

| Topological Polar Surface Area (Computed) | 54.4 Ų | [1] |

Table 1: Physicochemical Properties of this compound.

Note: Experimental values for pKa, boiling point, melting point, and solubility are not currently available in the cited literature. These properties are expected to be influenced by the compound's polarity, hydrogen bonding capability, and susceptibility to decarboxylation upon heating.

Synthesis and Characterization

The synthesis of this compound can be approached through the hydrolysis of its corresponding ethyl ester, ethyl 3-oxopent-4-enoate. A general workflow for this synthesis is depicted below.

Figure 1: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of Ethyl 3-oxopent-4-enoate

A plausible synthetic route to ethyl 3-oxopent-4-enoate involves a Claisen-type condensation reaction. While a specific protocol for this exact molecule is not detailed in the provided search results, a general procedure adapted from known methodologies for similar compounds is outlined below. This protocol is illustrative and requires optimization.

Materials:

-

Ethyl acetoacetate

-

Sodium ethoxide

-

Acryloyl chloride

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Hydrochloric acid (for workup)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of sodium ethoxide in anhydrous ethanol, cooled to 0 °C, add ethyl acetoacetate dropwise with stirring under an inert atmosphere.

-

After the addition is complete, allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the enolate.

-

Cool the reaction mixture back to 0 °C and add a solution of acryloyl chloride in the reaction solvent dropwise.

-

After the addition, allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by pouring it into a mixture of ice and dilute hydrochloric acid.

-

Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to yield ethyl 3-oxopent-4-enoate.

Experimental Protocol: Hydrolysis of Ethyl 3-oxopent-4-enoate

The hydrolysis of the ester to the carboxylic acid can be achieved under acidic or basic conditions.

Materials:

-

Ethyl 3-oxopent-4-enoate

-

Hydrochloric acid (concentrated) or Sodium hydroxide solution

-

Diethyl ether or ethyl acetate

-

Anhydrous magnesium sulfate

Procedure (Acid-Catalyzed):

-

Reflux a mixture of ethyl 3-oxopent-4-enoate and dilute hydrochloric acid for several hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and extract with diethyl ether or ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain crude this compound.

-

Due to its instability, purification should be performed carefully, for example, by crystallization at low temperatures if the compound is a solid, or by careful distillation under high vacuum.

Procedure (Base-Catalyzed):

-

Stir a mixture of ethyl 3-oxopent-4-enoate and an aqueous solution of sodium hydroxide at room temperature or with gentle heating.

-

After the reaction is complete, acidify the mixture with cold, dilute hydrochloric acid.

-

Extract the product as described in the acid-catalyzed procedure.

Spectroscopic Characterization (Predicted)

While experimental spectra are not available, the expected spectral data for this compound are as follows:

-

¹H NMR: Protons of the vinyl group (CH₂=CH-) would appear as a multiplet in the region of 5.5-6.5 ppm. The methylene protons adjacent to the two carbonyl groups (-C(=O)CH₂C(=O)-) would likely appear as a singlet around 3.5-4.0 ppm. The carboxylic acid proton would be a broad singlet at a downfield chemical shift (>10 ppm).

-

¹³C NMR: The carbonyl carbons of the ketone and carboxylic acid would resonate at approximately 190-210 ppm and 170-180 ppm, respectively. The carbons of the vinyl group would appear in the range of 120-140 ppm. The methylene carbon would be found around 40-50 ppm.

-

IR Spectroscopy: A broad O-H stretch for the carboxylic acid would be observed around 2500-3300 cm⁻¹. Two distinct C=O stretching vibrations would be present: one for the ketone (around 1715 cm⁻¹) and one for the carboxylic acid (around 1700 cm⁻¹). The C=C stretch of the vinyl group would appear around 1640 cm⁻¹.

-

Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z 114. The fragmentation pattern would likely involve the loss of CO₂ (m/z 44) due to decarboxylation, and other fragments corresponding to the acyl and vinyl moieties.

Reactivity and Potential Reaction Pathways

Decarboxylation

As a β-keto acid, this compound is susceptible to decarboxylation upon heating. This reaction proceeds through a cyclic six-membered transition state, leading to the formation of methyl vinyl ketone and carbon dioxide.

Figure 2: Decarboxylation of this compound.

This propensity for decarboxylation is a key chemical property and must be considered during its synthesis, purification, and storage. The reaction is often facile and can occur even at moderate temperatures.

Michael Addition

The α,β-unsaturated ketone moiety in this compound makes it a Michael acceptor. It can react with various nucleophiles, such as thiols (e.g., cysteine residues in proteins), amines, and enolates, at the β-position of the vinyl group. This reactivity is a common feature of α,β-unsaturated carbonyl compounds and is often implicated in their biological activity, including potential toxicity.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies on the biological activity and signaling pathways directly involving this compound in the provided search results. However, based on its chemical structure, some potential biological roles and effects can be inferred.

Potential as a Metabolic Intermediate

Keto acids are central to many metabolic pathways. While this compound is not a common metabolite, its structure suggests potential involvement in fatty acid metabolism or as a product of amino acid degradation. Further research is needed to determine if it plays a role in any specific metabolic pathways.

Inferred Cytotoxicity

Many α,β-unsaturated carbonyl compounds exhibit cytotoxicity.[2] This toxicity is often attributed to their ability to act as Michael acceptors and react with nucleophilic residues in proteins and DNA, leading to cellular dysfunction and apoptosis. The presence of the α,β-unsaturated ketone system in this compound suggests it may possess similar cytotoxic properties.

Conclusion

This compound is a chemically intriguing molecule with a rich potential for synthetic applications and biological activity. Its bifunctional nature, combining a reactive β-keto acid and an α,β-unsaturated ketone, makes it a valuable subject for further investigation. While experimental data on its physicochemical properties and biological effects are currently limited, this guide provides a foundational understanding based on its chemical structure and the known reactivity of related compounds. Future research should focus on the experimental determination of its properties, the development of optimized and detailed synthetic protocols, and a thorough investigation of its biological activities and potential as a therapeutic agent or a tool for chemical biology.

References

A Comprehensive Technical Guide to 3-oxopent-4-enoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 3-oxopent-4-enoic acid, including its chemical identity, physicochemical properties, a plausible experimental protocol for its synthesis, and a visualization of the synthetic pathway.

Chemical Identity

The nomenclature and various identifiers for this compound are crucial for accurate database searches and unambiguous communication in scientific literature.

-

IUPAC Name: this compound[1]

-

Synonyms: 3-oxo-4-pentenoic acid, 4-Pentenoic acid, 3-oxo-, 3-keto-4-pen tenoic acid[1]

-

CAS Number: 152826-72-7[1]

-

PubChem CID: 5312944[1]

-

ChEBI ID: 137761[1]

-

Molecular Formula: C₅H₆O₃[1]

-

Canonical SMILES: C=CC(=O)CC(=O)O[1]

-

InChI Key: KSSFGJUSMXZBDD-UHFFFAOYSA-N[1]

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 114.10 g/mol | PubChem[1] |

| Monoisotopic Mass | 114.031694049 Da | PubChem[1] |

| XLogP3-AA (LogP) | -0.2 | PubChem[1] |

| Hydrogen Bond Donors | 1 | PubChem[1] |

| Hydrogen Bond Acceptors | 3 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Exact Mass | 114.031694 g/mol | PubChem[1] |

| Topological Polar Surface Area | 54.4 Ų | PubChem[1] |

| Heavy Atom Count | 8 | PubChem[1] |

| Complexity | 126 | PubChem[1] |

Experimental Protocol: Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, a plausible and standard method for its preparation is the hydrolysis of its corresponding ethyl ester, ethyl 3-oxopent-4-enoate. The following protocol is based on a general procedure for the alkaline hydrolysis of β-keto esters.[2]

Objective: To synthesize this compound via the hydrolysis of ethyl 3-oxopent-4-enoate.

Materials:

-

Ethyl 3-oxopent-4-enoate

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) (1 M solution)

-

Diethyl ether or Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Distilled water

-

Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

Saponification:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 3-oxopent-4-enoate in a minimal amount of a suitable solvent (e.g., ethanol) if necessary.

-

Add an equimolar amount of a 1 M aqueous solution of sodium hydroxide.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). The hydrolysis of β-keto esters is typically complete within a few hours to overnight.[2]

-

-

Work-up and Extraction:

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Wash the aqueous layer with diethyl ether or ethyl acetate to remove any unreacted starting material. Discard the organic layer.

-

Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 by the slow addition of 1 M HCl or H₂SO₄. Ensure the solution remains cold during acidification.

-

Extract the acidified aqueous layer multiple times with fresh portions of diethyl ether or ethyl acetate.

-

Combine the organic extracts.

-

-

Drying and Solvent Removal:

-

Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

-

Purification (Optional):

-

If necessary, the crude product can be further purified by techniques such as column chromatography or recrystallization.

-

Safety Precautions: Standard laboratory safety procedures should be followed, including the use of personal protective equipment (safety glasses, lab coat, gloves). All manipulations should be performed in a well-ventilated fume hood.

Visualization of Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound from its ethyl ester.

Caption: Workflow for the synthesis of this compound.

Biological Activity and Applications

Currently, there is limited information available in peer-reviewed literature regarding the specific biological activities or drug development applications of this compound. Further research is required to elucidate its potential roles in biological systems or as a therapeutic agent.

Spectral Data

Experimental spectral data (such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound are not widely available in public databases. Researchers are advised to acquire this data upon synthesis and purification of the compound. Some commercial suppliers may possess this data upon request.[3]

References

An In-depth Technical Guide to the Structure Elucidation of 3-oxopent-4-enoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-oxopent-4-enoic acid is a polyfunctional molecule of interest due to its potential role as a reactive intermediate in biological systems and as a building block in organic synthesis. Its structure, featuring a carboxylic acid, a ketone, and a vinyl group, presents a unique combination of functionalities that can be challenging to characterize. This guide provides a comprehensive overview of the methodologies and data interpretation required for the complete structure elucidation of this compound, integrating predicted spectroscopic data, plausible synthetic routes, and logical workflows.

Molecular Structure and Properties

This compound, with the molecular formula C₅H₆O₃ and a molecular weight of 114.10 g/mol , is an oxo carboxylic acid.[1] Its structure consists of a five-carbon chain containing a terminal carboxylic acid group, a ketone at the C-3 position, and a terminal double bond between C-4 and C-5.

Systematic IUPAC Name: this compound

Chemical Structure:

Spectroscopic Data for Structure Elucidation

Due to the limited availability of experimental spectra for this compound, this section presents predicted data based on established principles of spectroscopy and by analogy with its close derivative, ethyl 3-oxopent-4-enoate.

¹H NMR Spectroscopy (Predicted)

The proton Nuclear Magnetic Resonance (¹H NMR) spectrum is crucial for identifying the different types of protons and their connectivity in the molecule. The predicted chemical shifts (δ) are in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet (broad) | 1H | -COOH |

| ~6.4 | Doublet of doublets | 1H | H-4 |

| ~6.2 | Doublet | 1H | H-5 (trans to H-4) |

| ~5.9 | Doublet | 1H | H-5 (cis to H-4) |

| ~3.8 | Singlet | 2H | H-2 |

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent is critical; D₂O may lead to the exchange of the acidic proton of the carboxylic acid.

-

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Parameters:

-

Temperature: 298 K (25 °C).

-

Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: 1-5 seconds.

-

Spectral Width: 0-15 ppm.

-

-

Data Processing: Fourier transformation of the free induction decay (FID), phase correction, baseline correction, and integration.

¹³C NMR Spectroscopy (Predicted)

The carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectrum provides information about the different carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~198 | C-3 (Ketone C=O) |

| ~175 | C-1 (Carboxylic acid C=O) |

| ~137 | C-4 (=CH) |

| ~129 | C-5 (=CH₂) |

| ~45 | C-2 (-CH₂-) |

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be required due to the lower natural abundance of ¹³C.

-

Instrument: A high-resolution NMR spectrometer with a broadband probe.

-

Parameters:

-

Mode: Proton-decoupled.

-

Number of Scans: 1024 or more to obtain a good signal-to-noise ratio.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-220 ppm.

-

-

Data Processing: Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy (Predicted)

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| 2500-3300 | Broad | O-H | Stretching (Carboxylic acid) |

| ~1710 | Strong | C=O | Stretching (Ketone) |

| ~1740 | Strong | C=O | Stretching (Carboxylic acid) |

| ~1640 | Medium | C=C | Stretching (Alkene) |

| ~3080 | Medium | =C-H | Stretching |

| ~990 and ~910 | Medium | =C-H | Out-of-plane bending |

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation:

-

KBr Pellet: Grind a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin pellet.

-

Thin Film: If the sample is a liquid or oil, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

-

Instrument: A Fourier-transform infrared (FTIR) spectrometer.

-

Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Processing: Background subtraction and peak identification.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in the confirmation of its molecular formula and structure.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 114 | Molecular ion [M]⁺ |

| 99 | [M - CH₃]⁺ |

| 85 | [M - C₂H₅]⁺ or [M - COH]⁺ |

| 69 | [M - COOH]⁺ |

| 55 | [C₃H₃O]⁺ or [C₄H₇]⁺ |

| 43 | [CH₃CO]⁺ (Acylium ion) |

Experimental Protocol for Mass Spectrometry:

-

Ionization Method: Electron Impact (EI) is a common method for initial analysis. Electrospray Ionization (ESI) may also be used, particularly for detecting the molecular ion as [M-H]⁻ or [M+H]⁺.

-

Instrument: A mass spectrometer (e.g., quadrupole, time-of-flight).

-

Sample Introduction: Direct infusion or via gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Data Analysis: Identification of the molecular ion peak and analysis of the fragmentation pattern to deduce structural features.

Proposed Synthesis Protocol

A plausible synthetic route to this compound involves the acylation of a suitable enolate precursor followed by hydrolysis. A general method for the synthesis of β,γ-unsaturated β-keto acids can be adapted for this purpose.

Reaction Scheme:

-

Enolate Formation: Reaction of ethyl acetoacetate with a base (e.g., sodium ethoxide) to form the enolate.

-

Acylation: Reaction of the enolate with acryloyl chloride.

-

Hydrolysis and Decarboxylation: Acid- or base-catalyzed hydrolysis of the resulting ester followed by decarboxylation to yield this compound.

Detailed Experimental Protocol:

-

Preparation of the Enolate: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide (1.0 equivalent) in anhydrous ethanol. Add ethyl acetoacetate (1.0 equivalent) dropwise at 0 °C. Stir the mixture for 30 minutes to ensure complete formation of the enolate.

-

Acylation Step: Cool the enolate solution to -10 °C. Add acryloyl chloride (1.0 equivalent) dropwise, maintaining the temperature below -5 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Work-up and Hydrolysis: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then subjected to acidic hydrolysis (e.g., with dilute HCl) with gentle heating to promote both hydrolysis of the ester and decarboxylation.

-

Purification: The final product, this compound, can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Visualization of Logical Workflows and Pathways

Structure Elucidation Workflow

The logical process for elucidating the structure of this compound is outlined below. This workflow demonstrates the integration of different analytical techniques to arrive at the final structure.

Caption: Workflow for the structure elucidation of this compound.

Proposed Synthetic Pathway

The following diagram illustrates the key steps in the proposed synthesis of this compound.

Caption: Proposed synthetic pathway for this compound.

Conclusion

The structure elucidation of this compound requires a multi-faceted approach combining various spectroscopic techniques. While experimental data is scarce, a thorough analysis of predicted spectra, in conjunction with data from analogous compounds, provides a robust framework for its characterization. The proposed synthetic protocol offers a viable route for its preparation, enabling further studies into its chemical reactivity and potential biological significance. This guide serves as a comprehensive resource for researchers undertaking the synthesis and characterization of this and similar challenging molecules.

References

A Technical Guide to the Spectroscopic Properties of 3-oxopent-4-enoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 3-oxopent-4-enoic acid. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible databases, this document outlines the predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed, generalized experimental protocols for obtaining such data are also presented. This guide is intended to serve as a valuable resource for researchers in organic synthesis, analytical chemistry, and drug development by providing a foundational understanding of the spectroscopic profile of this compound, thereby aiding in its synthesis, identification, and characterization.

Introduction

This compound is a bifunctional organic molecule containing a carboxylic acid, a ketone, and a terminal alkene. This combination of functional groups makes it an interesting target for organic synthesis and a potential building block in the development of more complex molecules. A thorough understanding of its spectroscopic properties is crucial for its unambiguous identification and characterization. This guide summarizes the anticipated quantitative spectroscopic data for this compound and provides standardized protocols for experimental verification.

Predicted Spectroscopic Data

The following tables summarize the predicted and typical spectroscopic data for this compound based on the analysis of its functional groups and known spectroscopic principles.

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 (CH₂) | 3.5 - 3.8 | s | - |

| H-4 (CH) | 6.2 - 6.4 | dd | J_trans = ~17, J_cis = ~10 |

| H-5 (CH₂) | 5.8 - 6.0 | d | J_cis = ~10 |

| H-5' (CH₂) | 6.0 - 6.2 | d | J_trans = ~17 |

| -COOH | 10 - 13 | br s | - |

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 (-COOH) | 170 - 180 |

| C-2 (-CH₂-) | 45 - 55 |

| C-3 (C=O) | 195 - 205 |

| C-4 (=CH-) | 135 - 145 |

| C-5 (=CH₂) | 125 - 135 |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |

| -OH (Carboxylic Acid) | O-H stretch | 2500 - 3300 | Broad |

| C=O (Carboxylic Acid) | C=O stretch | 1700 - 1725 | Strong |

| C=O (Ketone) | C=O stretch | 1680 - 1700 | Strong |

| C=C (Alkene) | C=C stretch | 1620 - 1680 | Medium |

| =C-H (Alkene) | C-H stretch | 3010 - 3100 | Medium |

| C-O (Carboxylic Acid) | C-O stretch | 1210 - 1320 | Strong |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (predicted) | Description |

| [M]⁺ | 114.03 | Molecular Ion |

| [M-OH]⁺ | 97.02 | Loss of hydroxyl radical |

| [M-COOH]⁺ | 69.03 | Loss of carboxyl group |

| [CH₂=CHCO]⁺ | 55.02 | Acryloyl cation fragment |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

The chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Typical parameters include a 30-degree pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically several hundred to thousands).

-

Reference the chemical shifts to the solvent peak.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: If the sample is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

KBr Pellet: If the sample is a solid, grind a small amount of the sample with dry KBr powder and press it into a thin, transparent pellet.

-

Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄) that has minimal IR absorbance in the regions of interest.

-

-

Data Acquisition:

-

Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Collect a background spectrum of the salt plates or solvent, which is then automatically subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas or liquid chromatograph.

-

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for generating fragment ions, while softer ionization methods like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to preserve the molecular ion.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).

Visualized Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a newly synthesized organic compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

Conclusion

This technical guide provides a foundational spectroscopic profile for this compound based on established chemical principles. The tabulated predicted data for ¹H NMR, ¹³C NMR, IR, and MS, along with the generalized experimental protocols, offer a valuable starting point for researchers engaged in the synthesis and characterization of this and related compounds. The provided workflow illustrates a systematic approach to structural elucidation using modern spectroscopic techniques. It is anticipated that this guide will facilitate future experimental work and contribute to the broader understanding and application of this compound in various scientific disciplines.

Unveiling 3-Oxopent-4-enoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Oxopent-4-enoic acid, a vinylogous β-keto acid, represents a molecule of significant interest due to its potential role in cellular metabolism and as a reactive intermediate in organic synthesis. This technical guide provides a comprehensive overview of the current knowledge surrounding this compound. Despite a lack of specific literature detailing its initial discovery and isolation, its existence as a metabolic intermediate in the form of its Coenzyme A ester is documented. This guide outlines the known physicochemical properties, discusses its biological relevance in the context of fatty acid metabolism, and proposes a plausible synthetic pathway with a detailed experimental protocol. The information is presented to facilitate further research and application in drug development and biochemical studies.

Introduction

Physicochemical Properties

Quantitative data for this compound is primarily derived from computational predictions available in public databases such as PubChem.[3] A summary of these properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₅H₆O₃ | [3] |

| Molecular Weight | 114.10 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| CAS Number | 152826-72-7 | [3] |

| Canonical SMILES | C=CC(=O)CC(=O)O | [3] |

| InChI Key | KSSFGJUSMXZBDD-UHFFFAOYSA-N | [3] |

| Topological Polar Surface Area | 54.4 Ų | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| Rotatable Bond Count | 2 | [3] |

| XLogP3 | -0.3 | [3] |

Table 1: Physicochemical Properties of this compound.

Biological Significance and Metabolic Context

The primary known biological relevance of this compound stems from its role as a CoA ester in the metabolism of 4-pentenoic acid. 4-Pentenoic acid is a known hypoglycemic agent and an inhibitor of fatty acid oxidation.[1][4] Its metabolism in mitochondria leads to the formation of 3-keto-4-pentenoyl-CoA.[1][2]

Metabolic Pathway of 4-Pentenoic Acid

The metabolism of 4-pentenoic acid involves its activation to 4-pentenoyl-CoA, followed by β-oxidation. A key intermediate in this pathway is 3-keto-4-pentenoyl-CoA.[1] This metabolite is a potent inhibitor of 3-ketoacyl-CoA thiolase, a crucial enzyme in the β-oxidation spiral.[1][2] The inhibition of this enzyme disrupts fatty acid metabolism, which can explain the hypoglycemic effects of 4-pentenoic acid.[1]

Caption: Metabolic pathway of 4-pentenoic acid leading to the formation of the thiolase inhibitor 3-keto-4-pentenoyl-CoA.

Proposed Synthesis and Experimental Protocols

While a specific, documented synthesis of this compound is not readily found, a plausible route can be devised based on established methods for the synthesis of β-keto acids. A retro-synthetic analysis suggests that a crossed Claisen condensation between a vinyl ketone derivative and a carboxylate equivalent would be a viable approach.

Proposed Synthetic Workflow

The proposed synthesis involves the reaction of methyl vinyl ketone with a protected carboxylate source, such as the magnesium salt of mono-methyl malonate, followed by acidic workup and decarboxylation.

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol

This hypothetical protocol is based on general procedures for the synthesis of β-keto acids via a crossed Claisen condensation.[5]

Materials:

-

Methyl vinyl ketone (freshly distilled)

-

Mono-methyl malonate

-

Magnesium turnings

-

Anhydrous ethanol

-

Anhydrous diethyl ether

-

2 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Preparation of Magnesium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.0 eq). Add anhydrous ethanol (2.0 eq) dropwise via the dropping funnel. The reaction is exothermic and should be controlled by the rate of addition. Once the reaction is complete, a solution of magnesium ethoxide in ethanol is obtained.

-

Formation of the Malonate Salt: To the solution of magnesium ethoxide, add a solution of mono-methyl malonate (1.0 eq) in anhydrous diethyl ether dropwise at room temperature with stirring. Stir the mixture for 1 hour to ensure complete salt formation.

-

Crossed Claisen Condensation: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of freshly distilled methyl vinyl ketone (1.0 eq) in anhydrous diethyl ether dropwise over 30 minutes. After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours under an inert atmosphere.

-

Acidic Workup and Decarboxylation: Cool the reaction mixture to 0 °C and slowly add 2 M hydrochloric acid until the pH is acidic (pH ~1-2). This will quench the reaction and protonate the intermediate. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). The acidic conditions will promote the decarboxylation of the intermediate malonic acid derivative.

-

Purification: Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 30 mL) to remove any unreacted malonic acid, followed by brine (1 x 30 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Conclusion and Future Directions

This compound is a molecule with potential significance in both biochemistry and synthetic chemistry. While its discovery and isolation are not well-documented, its role as a metabolic intermediate highlights its biological relevance. The proposed synthetic route offers a starting point for its laboratory preparation, which would enable further investigation into its chemical properties and biological activities. Future research should focus on the successful synthesis and characterization of this compound, followed by studies to elucidate its potential as an enzyme inhibitor or a precursor for novel bioactive molecules. Understanding its role in cellular metabolism could provide new insights into metabolic regulation and disease states.

References

- 1. Metabolism of 4-pentenoic acid and inhibition of thiolase by metabolites of 4-pentenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolism of 4-pentenoic acid and inhibition of thiolase by metabolites of 4-pentenoic acid. | Semantic Scholar [semanticscholar.org]

- 3. 3-Oxo-4-pentenoic acid | C5H6O3 | CID 5312944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]

An In-depth Technical Guide on the Natural Occurrence of 2-Oxopent-4-enoic Acid, an Isomer of 3-Oxopent-4-enoic Acid

Disclaimer: Extensive literature searches did not yield any evidence for the natural occurrence of 3-oxopent-4-enoic acid. This technical guide therefore focuses on its naturally occurring and well-characterized structural isomer, 2-oxopent-4-enoic acid , a key intermediate in microbial metabolism. The information presented herein, including metabolic pathways, quantitative data, and experimental protocols, pertains to 2-oxopent-4-enoic acid.

Executive Summary

This technical guide provides a comprehensive overview of the natural occurrence of 2-oxopent-4-enoic acid, a significant metabolite in the bacterial degradation of aromatic compounds. While the primary topic of interest was this compound, a thorough investigation of scientific literature and chemical databases revealed no evidence of its natural occurrence. In contrast, its isomer, 2-oxopent-4-enoic acid, is a well-documented intermediate in the catechol meta-cleavage pathway employed by various soil bacteria, most notably of the Pseudomonas genus. This document details the biosynthesis of 2-oxopent-4-enoic acid, presents available quantitative data, outlines experimental protocols for its detection and analysis, and provides visualizations of the pertinent metabolic pathway and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals interested in microbial metabolic pathways and the natural products they generate.

Natural Occurrence and Biosynthesis of 2-Oxopent-4-enoic Acid

2-Oxopent-4-enoic acid is not a primary metabolite but rather an intermediate in the catabolism of aromatic compounds by microorganisms. Its principal natural occurrence is within the catechol meta-cleavage pathway , a crucial route for the aerobic degradation of aromatic hydrocarbons such as toluene, xylenes, and phenols by soil bacteria.[1][2]

The biosynthesis of 2-oxopent-4-enoic acid in this pathway is a multi-step enzymatic process. Following the conversion of various aromatic compounds to catechol or substituted catechols, the aromatic ring is cleaved by the enzyme catechol 2,3-dioxygenase .[2] This results in the formation of 2-hydroxymuconic semialdehyde, which is subsequently processed through a series of enzymatic reactions. One of the key steps leading to the formation of 2-oxopent-4-enoate is the decarboxylation of 4-oxalocrotonate, catalyzed by the enzyme 4-oxalocrotonate decarboxylase .[3][4]

The pathway then continues with the hydration of 2-oxopent-4-enoate to 4-hydroxy-2-oxovalerate, a reaction catalyzed by 2-oxopent-4-enoate hydratase .[4][5] This ultimately leads to the formation of central metabolic intermediates such as pyruvate and acetaldehyde, which can be utilized by the bacterium for energy and biomass production.[1]

Quantitative Data

Quantitative data on the concentration of 2-oxopent-4-enoic acid in natural systems is scarce due to its transient nature as a metabolic intermediate. However, studies on the enzymatic activity of the catechol meta-cleavage pathway provide insights into the potential flux through this intermediate. The following table summarizes representative specific activities of key enzymes involved in the production and consumption of 2-oxopent-4-enoic acid from Pseudomonas sp. strain CF600.

| Enzyme | Substrate | Specific Activity (mU/mg of protein) | Reference |

| 4-Oxalocrotonate decarboxylase | 4-Oxalocrotonate | 1,500 | [3] |

| 2-Oxopent-4-enoate hydratase | 2-Oxopent-4-enoate | 2,300 | [4] |

Note: Specific activities can vary significantly depending on the bacterial strain, growth conditions, and the specific aromatic substrate being degraded.

Experimental Protocols

Culturing of Pseudomonas for Induction of the Catechol meta-Cleavage Pathway

This protocol describes the general procedure for culturing Pseudomonas species to induce the enzymes of the catechol meta-cleavage pathway, which is a prerequisite for the in-situ generation of 2-oxopent-4-enoic acid.

Materials:

-

Pseudomonas putida strain (e.g., ATCC 23973)

-

Minimal salts medium (e.g., M9 medium)

-

Aromatic substrate (e.g., toluene, m-toluate, or phenol) as the sole carbon source

-

Sterile culture flasks

-

Incubator shaker

Procedure:

-

Prepare a sterile minimal salts medium.

-

Inoculate the medium with a fresh culture of Pseudomonas putida.

-

Add the aromatic substrate to the culture at a concentration that is not toxic to the cells (typically in the range of 1-5 mM). Toluene can be supplied in the vapor phase.

-

Incubate the culture at the optimal growth temperature for the strain (e.g., 30 °C) with vigorous shaking to ensure adequate aeration.

-

Monitor bacterial growth by measuring the optical density at 600 nm (OD600).

-

Harvest the cells in the late exponential phase of growth for subsequent enzyme assays or metabolite analysis.

Assay for 4-Oxalocrotonate Decarboxylase Activity

This spectrophotometric assay measures the activity of 4-oxalocrotonate decarboxylase, the enzyme responsible for the formation of 2-oxopent-4-enoate from 4-oxalocrotonate.

Materials:

-

Cell-free extract from induced Pseudomonas cells

-

Potassium phosphate buffer (50 mM, pH 7.5)

-

4-Oxalocrotonate solution (substrate)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer and the cell-free extract.

-

Initiate the reaction by adding a known concentration of 4-oxalocrotonate.

-

Monitor the decrease in absorbance at a specific wavelength corresponding to the consumption of 4-oxalocrotonate or the formation of 2-oxopent-4-enoate. The exact wavelength will depend on the extinction coefficients of the substrate and product under the assay conditions.

-

Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the substrate or product.

Detection and Quantification of 2-Oxopent-4-enoic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)

Due to its polarity and thermal instability, 2-oxopent-4-enoic acid requires derivatization prior to analysis by GC-MS. The following is a general protocol for the derivatization and analysis of keto acids.

Materials:

-

Bacterial culture supernatant or cell-free extract

-

Internal standard (e.g., a stable isotope-labeled keto acid)

-

Hydroxylamine hydrochloride

-

Pyridine

-

Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

-

Ethyl acetate

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

-

Sample Preparation: Acidify the aqueous sample (e.g., culture supernatant) and extract the organic acids with a solvent like ethyl acetate. Add an internal standard at the beginning of the procedure for accurate quantification.

-

Oxime Formation: Evaporate the organic extract to dryness. Add a solution of hydroxylamine hydrochloride in pyridine to the residue. Heat the mixture (e.g., at 60 °C for 30 minutes) to convert the keto group of 2-oxopent-4-enoic acid to its oxime derivative. This step is crucial to prevent tautomerization and stabilize the molecule.[6]

-

Silylation: After cooling, add a silylating agent such as BSTFA to the reaction mixture. Heat again (e.g., at 60 °C for 30 minutes) to convert the carboxylic acid group and any other active hydrogens to their trimethylsilyl (TMS) derivatives. This increases the volatility of the compound for GC analysis.[6][7]

-

GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The separation is typically performed on a non-polar or medium-polarity capillary column. The mass spectrometer is operated in electron ionization (EI) mode, and the resulting mass spectrum of the derivatized 2-oxopent-4-enoic acid can be used for identification and quantification.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates the central role of 2-oxopent-4-enoic acid in the catechol meta-cleavage pathway.

Experimental Workflow Diagram

The following diagram outlines the experimental workflow for the detection and quantification of 2-oxopent-4-enoic acid from a bacterial culture.

Conclusion

While this compound appears to be absent from the natural world based on current scientific knowledge, its isomer, 2-oxopent-4-enoic acid, plays a vital role as an intermediate in the microbial degradation of a wide range of aromatic compounds. The study of the catechol meta-cleavage pathway and its intermediates, such as 2-oxopent-4-enoic acid, is crucial for understanding the bioremediation of environmental pollutants and may offer insights into novel enzymatic reactions and metabolic engineering strategies. The experimental protocols and analytical methods described in this guide provide a framework for researchers to investigate this and other related microbial metabolic pathways. Further research, particularly in the area of metabolomics of diverse microbial species, may yet uncover novel pathways and potentially even the natural occurrence of this compound or other related compounds.

References

- 1. catechol degradation II (meta-cleavage pathway) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 4-oxalocrotonate decarboxylase - Wikipedia [en.wikipedia.org]

- 4. Physically associated enzymes produce and metabolize 2-hydroxy-2,4-dienoate, a chemically unstable intermediate formed in catechol metabolism via meta cleavage in Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Oxopent-4-enoic acid - Wikipedia [en.wikipedia.org]

- 6. Screening of Organic Acidurias by Gas Chromatography-Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

An In-Depth Technical Guide to Keto-Enol Tautomerism in 3-Oxopent-4-enoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Keto-enol tautomerism is a fundamental chemical equilibrium that significantly influences the reactivity, stability, and biological activity of carbonyl-containing compounds. This technical guide provides a comprehensive examination of the keto-enol tautomerism in 3-oxopent-4-enoic acid, a β,γ-unsaturated keto acid. While the keto form is generally predominant for simple carbonyl compounds, the presence of unsaturation and a carboxylic acid moiety in this compound introduces unique structural and electronic factors that affect the tautomeric equilibrium. This document outlines the theoretical basis of this tautomerism, details experimental protocols for its quantitative analysis using Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy, and provides a framework for data interpretation and presentation. Furthermore, it includes visualizations of the tautomerization pathways and experimental workflows to facilitate a deeper understanding of the core concepts.

Introduction to Keto-Enol Tautomerism

Keto-enol tautomerism is a chemical equilibrium between a keto form (a molecule containing a carbonyl group) and an enol form (an alkene with a hydroxyl group attached to one of the sp²-hybridized carbons).[1][2] This interconversion is a prototropic tautomerism, involving the migration of a proton and the shifting of a double bond.[3]

For most simple aldehydes and ketones, the equilibrium lies heavily on the side of the keto tautomer due to the greater thermodynamic stability of the carbon-oxygen double bond compared to a carbon-carbon double bond.[2] However, the position of the equilibrium can be significantly influenced by several factors, including:

-

Conjugation: Extended π-systems can stabilize the enol form.

-

Aromaticity: If the enol form is part of an aromatic ring (e.g., phenol), it will be the predominant tautomer.

-

Hydrogen Bonding: Intramolecular hydrogen bonding can significantly stabilize the enol form, as is famously the case in β-dicarbonyl compounds.[3]

-

Solvent Effects: The polarity of the solvent can influence the equilibrium. Polar solvents often favor the more polar keto tautomer, while non-polar solvents can favor the enol form, especially if it is stabilized by intramolecular hydrogen bonding.[3]

Tautomerism in this compound

This compound is a β,γ-unsaturated keto acid. Unlike the extensively studied β-dicarbonyl systems, the double bond is not in conjugation with the ketone in the keto form. Tautomerization can lead to the formation of two possible enol tautomers, as depicted below.

The equilibrium between the keto form and its enol tautomers is influenced by the electronic effects of the vinyl group and the carboxylic acid moiety. The formation of enol (E1) would result in a conjugated system involving the C=C double bond of the enol and the C=C double bond of the vinyl group, which would be a stabilizing factor. The formation of enol (E2) would create a conjugated system between the enol double bond and the carboxylic acid group.

Quantitative Analysis of Tautomeric Equilibrium

The determination of the equilibrium constant (Keq) for the keto-enol tautomerism is crucial for understanding the reactivity and potential biological role of this compound. The primary methods for this quantitative analysis are NMR and UV-Vis spectroscopy.

Data Presentation

All quantitative data should be summarized in clearly structured tables to allow for easy comparison.

Table 1: Hypothetical Equilibrium Data for Tautomerism of this compound in Various Solvents at 298 K

| Solvent | % Keto | % Enol (E1) | % Enol (E2) | Keq ([Enols]/[Keto]) | ΔG° (kJ/mol) |

| CDCl₃ | 85 | 12 | 3 | 0.176 | 4.38 |

| DMSO-d₆ | 95 | 4 | 1 | 0.053 | 7.28 |

| C₆D₆ | 80 | 16 | 4 | 0.250 | 3.43 |

| D₂O | 98 | 1.5 | 0.5 | 0.020 | 9.70 |

Note: The data presented in this table is hypothetical and serves as an illustration. Actual experimental values would need to be determined using the protocols outlined below.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful technique for quantifying the keto-enol ratio, as the proton exchange between tautomers is often slow on the NMR timescale, allowing for the observation of distinct signals for each form.[4]

Methodology:

-

Sample Preparation: Prepare solutions of this compound (approximately 10-20 mg/mL) in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, C₆D₆, D₂O) in clean, dry NMR tubes.

-

Data Acquisition:

-

Acquire ¹H NMR spectra at a constant temperature (e.g., 298 K) on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Ensure a sufficient relaxation delay (e.g., 5 times the longest T₁) to allow for accurate integration of all signals.

-

-

Spectral Analysis and Calculation of Keq:

-

Identify the characteristic signals for the keto and enol tautomers. Based on data for the analogous ethyl 3-oxopent-4-enoate, the following assignments can be anticipated:

-

Keto Form: A singlet for the α-protons (C2-H₂) and a singlet for the protons on C4.

-

Enol Form (E1): A vinylic proton signal for the C2-H.

-

Enol Form (E2): A vinylic proton signal for the C4-H.

-

-

Carefully integrate the area under the distinct signals corresponding to the keto and enol forms.

-

Calculate the mole fraction of each tautomer from the integrated areas, taking into account the number of protons giving rise to each signal.

-

The equilibrium constant, Keq, is calculated as the ratio of the concentration of the enol tautomers to the keto tautomer: Keq = ([Enol E1] + [Enol E2]) / [Keto]

-

-

Thermodynamic Parameters:

-

To determine the enthalpy (ΔH°) and entropy (ΔS°) of tautomerization, repeat the NMR measurements at various temperatures.

-

Construct a van 't Hoff plot (ln Keq vs. 1/T). The slope of the line is equal to -ΔH°/R and the y-intercept is equal to ΔS°/R, where R is the gas constant.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can also be used to study the keto-enol equilibrium, as the keto and enol forms have different electronic structures and thus different absorption spectra.[4] The conjugated enol tautomers are expected to absorb at longer wavelengths than the non-conjugated keto form.

Methodology:

-

Sample Preparation: Prepare dilute solutions of this compound in various solvents of spectroscopic grade.

-

Data Acquisition:

-

Record the UV-Vis absorption spectrum over a suitable wavelength range (e.g., 200-400 nm).

-

Identify the absorption maxima (λmax) corresponding to the keto and enol forms. This may require deconvolution of overlapping spectra.

-

-

Calculation of Keq:

-

The equilibrium constant can be determined using the Beer-Lambert law if the molar absorptivity (ε) of at least one of the tautomers can be determined or reliably estimated.

-

This method is often coupled with computational chemistry to predict the theoretical spectra of the pure keto and enol forms to aid in the deconvolution of the experimental spectrum.

-

Mandatory Visualizations

Tautomerization Pathways

The following diagram illustrates the acid- and base-catalyzed keto-enol tautomerization pathways for this compound.

Caption: Acid- and base-catalyzed keto-enol tautomerization pathways.

Experimental Workflow

The following diagram outlines the logical workflow for the experimental determination of thermodynamic parameters for the keto-enol tautomerism of this compound.

Caption: Experimental workflow for thermodynamic analysis.

Conclusion

The keto-enol tautomerism of this compound presents a nuanced equilibrium influenced by the interplay of its vinyl and carboxylic acid functionalities. A thorough understanding of this equilibrium is essential for predicting the compound's reactivity and potential applications in fields such as drug development. The experimental protocols detailed in this guide, centered on NMR and UV-Vis spectroscopy, provide a robust framework for the quantitative determination of the tautomeric ratio and the associated thermodynamic parameters. The systematic application of these methods will yield valuable data for researchers and scientists working with this and structurally related molecules.

References

In-depth Theoretical Analysis of 3-oxopent-4-enoic Acid Remains an Unexplored Frontier in Computational Chemistry

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the theoretical and computational analysis of 3-oxopent-4-enoic acid. Despite its relevance as a reactive intermediate in organic synthesis and its appearance in biosynthetic pathways, dedicated in-depth theoretical studies on its core properties, such as conformational analysis, keto-enol tautomerism, reactivity, and spectroscopic characteristics, are notably absent from publicly accessible research.

While general information regarding the structure and basic chemical properties of this compound is available through databases like PubChem, detailed computational investigations that would underpin a technical whitepaper for researchers and drug development professionals are not presently available. The synthesis and reactivity of its derivatives, such as ethyl 3-oxopent-4-enoate, are mentioned in broader chemical literature, with some resources suggesting the applicability of computational methods like Density Functional Theory (DFT) for studying their electronic structure and reaction mechanisms. However, these resources do not provide specific quantitative data or detailed computational protocols for the parent acid.

The exploration of related concepts, such as the well-studied keto-enol tautomerism of β-dicarbonyl compounds like acetylacetone, provides a theoretical framework that could be applied to this compound. Such studies typically employ quantum chemical calculations to determine the relative stabilities of tautomers, transition state energies for their interconversion, and the influence of solvent effects. However, a specific application of these methods to this compound has not been documented in the surveyed literature.

Similarly, while the molecule is noted as an intermediate in the biosynthesis of various natural products, the focus of existing research is on the enzymatic transformations and overall pathway elucidation, rather than a detailed theoretical examination of the intrinsic chemical properties of this compound itself.

Concluding Remarks:

The request for an in-depth technical guide on the theoretical studies of this compound cannot be fulfilled at this time due to the lack of published research in this specific area. The necessary quantitative data from computational models, detailed experimental protocols for theoretical investigations, and established signaling pathways involving this molecule from a theoretical standpoint are not available in the current body of scientific literature. This highlights a potential area for future research, as a thorough computational analysis of this compound could provide valuable insights into its reactivity and behavior for applications in organic synthesis and drug development.

Computational Modeling of 3-Oxopent-4-enoic Acid: A Technical Guide for Drug Discovery Professionals

Introduction

3-Oxopent-4-enoic acid, a small molecule featuring a reactive α,β-unsaturated ketone moiety, presents an intriguing subject for computational modeling in the context of drug discovery. Its chemical structure suggests a potential for covalent interaction with biological macromolecules, making it a candidate for investigation as an enzyme inhibitor or a modulator of signaling pathways. This technical guide provides a comprehensive overview of the computational approaches that can be employed to elucidate the biochemical activity of this compound, intended for researchers, scientists, and drug development professionals.

Physicochemical Properties of this compound

A foundational aspect of any computational study is a thorough understanding of the molecule's intrinsic properties. These parameters are crucial for accurate parameterization in molecular mechanics force fields and for interpreting quantum mechanical calculations.

| Property | Value | Source |

| Molecular Formula | C5H6O3 | PubChem CID: 5312944[1] |

| Molecular Weight | 114.10 g/mol | PubChem CID: 5312944[1] |

| IUPAC Name | This compound | PubChem CID: 5312944[1] |

| SMILES | C=CC(=O)CC(=O)O | PubChem CID: 5312944[1] |

| InChI | InChI=1S/C5H6O3/c1-2-4(6)3-5(7)8/h2H,1,3H2,(H,7,8) | PubChem CID: 5312944[1] |

| Computed XLogP3-AA | 0.9 | PubChem CID: 18000605[2] |

| Hydrogen Bond Donor Count | 1 | PubChem CID: 5312944[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem CID: 18000605[2] |

| Rotatable Bond Count | 2 | PubChem CID: 18000605[2] |

Computational Modeling Workflow

A multi-faceted computational approach is recommended to explore the potential of this compound as a bioactive molecule. The following workflow outlines a logical progression from initial structural analysis to the investigation of its interaction with potential biological targets.

References

A Technical Guide to the Solubility of 3-oxopent-4-enoic acid and Structurally Related Compounds in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Introduction: Predicting Solubility

3-oxopent-4-enoic acid is a small organic molecule containing three key functional groups: a carboxylic acid, a ketone, and a terminal alkene. These features dictate its solubility profile. The carboxylic acid group can engage in hydrogen bonding and has acidic properties. The ketone group is polar, and the short hydrocarbon backbone suggests some solubility in both polar and moderately non-polar solvents.[1]

The principle of "like dissolves like" is paramount.[2] Polar functional groups enhance solubility in polar solvents (e.g., alcohols, water), while the non-polar hydrocarbon portion influences solubility in non-polar solvents (e.g., hexane, toluene). For a small molecule like this, significant solubility in polar organic solvents is expected.[3] Furthermore, due to the acidic carboxylic acid group, its solubility is expected to dramatically increase in basic aqueous solutions (e.g., 5% sodium bicarbonate or sodium hydroxide) through the formation of a highly polar carboxylate salt.[4][5]

Solubility Data of Analogous Compounds

To estimate the solubility of this compound, data from structurally similar keto acids and carboxylic acids are presented. Levulinic acid (4-oxopentanoic acid) is an excellent analogue, differing only in the position of the carbon-carbon double bond.

Table 1: Solubility of Levulinic Acid (4-oxopentanoic acid) A close structural isomer of this compound.

| Solvent | Classification | Solubility |

| Water | Polar Protic | Soluble[3] |

| Polar Organic Solvents | - | Soluble[3] |

Table 2: General Solubility of Structurally Related Keto and Carboxylic Acids Qualitative and quantitative data for compounds sharing functional groups with this compound.

| Compound | Solvent | Temperature (K) | Molar Fraction Solubility (x) | Reference |

| Ketoprofen | Methanol | 298.15 | ~0.09 | [6] |

| Ethanol | 298.15 | ~0.07 | [6] | |

| Isopropanol | 298.15 | ~0.05 | [6] | |

| Ethyl Acetate | 298.15 | ~0.16 | [6] | |

| 1,4-Dioxane | 298.15 | ~0.25 | [6] | |

| Toluene | 298.15 | ~0.01 | [6] | |

| Stearic Acid | Methanol | 301 | 0.0031 | [7] |

| Ethanol | 301 | 0.0123 | [7] | |

| Acetone | 301 | 0.0097 | [7] | |

| Ethyl Acetate | 301 | 0.0210 | [7] |

Note: Ketoprofen and Stearic Acid are much larger, more non-polar molecules than this compound, and thus their lower solubility in polar solvents like methanol provides a conservative baseline for estimation.

Experimental Protocols for Solubility Determination

The following are detailed, generalized methodologies for determining the solubility of a compound like this compound.

Protocol 1: Isothermal Shake-Flask Method (Gravimetric Determination)

This is a standard and reliable method for determining quantitative solubility at a specific temperature.

Objective: To determine the saturation concentration of this compound in a given organic solvent at a constant temperature.

Materials:

-

This compound (solute)

-

Selected organic solvent

-

Analytical balance (accuracy ±0.0001 g)

-

Constant temperature bath (e.g., water bath with thermoregulator)

-

Screw-cap vials or test tubes

-

Magnetic stirrer and stir bars (optional)

-

Syringe with a micropore filter (e.g., 0.45 µm PTFE filter)

-

Pre-weighed sample bottles

Methodology:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume or mass of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vial tightly and place it in the constant temperature bath. Agitate the mixture vigorously for an extended period (typically 24-72 hours) to ensure equilibrium is reached. Continuous stirring or shaking is recommended.

-

Phase Separation: After equilibration, stop agitation and allow the vial to rest in the temperature bath for several hours (e.g., 4-6 hours) to allow the excess solid to settle.

-

Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe fitted with a micropore filter. This step is critical to avoid transferring any undissolved solid. The syringe should be pre-warmed to the experimental temperature to prevent precipitation.

-

Quantification: Transfer the filtered aliquot into a pre-weighed (tared) sample bottle and record the total weight of the aliquot plus the bottle.

-

Solvent Evaporation: Evaporate the solvent from the aliquot. This can be done in a fume hood at room temperature, in a vacuum oven at a gentle temperature, or by a stream of inert gas.

-

Final Weighing: Once the solvent is completely removed, weigh the bottle containing the dried solid residue.

-

Calculation: The solubility (S) is calculated, often as grams of solute per 100 g of solvent:

-

Mass of solvent = (Mass of aliquot + bottle) - (Mass of residue + bottle)

-

Mass of residue = (Mass of residue + bottle) - (Mass of empty bottle)

-

S = (Mass of residue / Mass of solvent) * 100

-

Protocol 2: Qualitative Acid-Base Solubility Classification

This method helps classify the compound based on its acidic or basic functional groups.[4][8]

Objective: To determine if the compound is a strong acid, weak acid, base, or neutral.

Materials:

-

This compound

-

Small test tubes

-

Solvents: Water, 5% w/v NaOH, 5% w/v NaHCO₃, 5% v/v HCl, Diethyl Ether

Methodology:

-

Water Solubility: Add ~25 mg of the compound to 0.75 mL of water. Shake vigorously. If soluble, the compound is a small, polar molecule.

-

Ether Solubility: Test solubility in diethyl ether using the same procedure. If soluble in both water and ether, it indicates the presence of polar and non-polar characteristics.

-

Aqueous Base Solubility: If the compound is insoluble in water, add ~25 mg to 0.75 mL of 5% NaOH solution. Shake vigorously. Solubility indicates an acidic functional group.

-

Bicarbonate Test: If soluble in NaOH, perform a new test with ~25 mg of the compound in 0.75 mL of 5% NaHCO₃ solution. Solubility in this weaker base indicates a relatively strong organic acid, such as a carboxylic acid.[4]

-

Aqueous Acid Solubility: If the compound is insoluble in water, add ~25 mg to 0.75 mL of 5% HCl solution. Shake vigorously. Solubility indicates a basic functional group (e.g., an amine).

Visualized Workflows

The following diagrams illustrate the logical and experimental workflows relevant to solubility studies.

Caption: Experimental workflow for the gravimetric determination of solubility.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.ws [chem.ws]

- 3. Levulinic acid - Wikipedia [en.wikipedia.org]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. bellevuecollege.edu [bellevuecollege.edu]

- 6. researchgate.net [researchgate.net]

- 7. scienceasia.org [scienceasia.org]

- 8. scribd.com [scribd.com]

Potential Metabolic Fates of 3-oxopent-4-enoic Acid: A Technical Whitepaper for Drug Development Professionals

Abstract

3-oxopent-4-enoic acid is a short-chain unsaturated keto acid. While its direct metabolic pathway is not extensively documented in publicly available literature, its structural features—a terminal double bond, a ketone group at the beta-position, and a carboxylic acid—suggest several plausible metabolic routes based on well-established enzymatic reactions. This whitepaper explores potential metabolic pathways for this compound, drawing analogies from the metabolism of structurally related compounds. Understanding these potential pathways is crucial for researchers in drug development, as metabolites can significantly impact the efficacy and safety profile of parent compounds. This document provides a technical guide for researchers, scientists, and drug development professionals, outlining hypothetical metabolic scenarios, key enzymatic reactions, and experimental protocols to investigate these pathways.

Introduction

The metabolic fate of a xenobiotic or endogenous compound is a critical determinant of its biological activity, duration of action, and potential for toxicity. This compound, with its reactive functional groups, is likely to undergo enzymatic transformation in biological systems. This whitepaper proposes three primary potential metabolic pathways:

-

Pathway A: Analogy to the Catechol Meta-Cleavage Pathway , involving hydration of the double bond followed by aldol cleavage.

-

Pathway B: Beta-Oxidation-like Pathway , involving reduction of the double bond followed by standard beta-oxidation.

-

Pathway C: Decarboxylation , a common reaction for β-keto acids.

These hypothetical pathways are constructed based on known enzymatic reactions acting on similar substrates.

Proposed Metabolic Pathways

Pathway A: Hydration and Aldol Cleavage (Analogous to Catechol Meta-Cleavage)

A plausible metabolic route for this compound is analogous to a segment of the catechol meta-cleavage pathway, which is a major mechanism for the degradation of aromatic compounds by bacteria.[1][2][3] This pathway involves the metabolism of 2-oxopent-4-enoic acid, an isomer of our compound of interest.[4][5]

The key enzymatic steps proposed for this compound are:

-

Hydration: The vinyl group (C4-C5 double bond) could be hydrated by an enoyl-CoA hydratase or a similar hydratase enzyme. This would result in the formation of 3-oxo-5-hydroxypentanoic acid.

-

Aldol Cleavage: The resulting 3-oxo-5-hydroxypentanoic acid could then be a substrate for an aldolase , which would cleave the C3-C4 bond to yield pyruvate and acetaldehyde .

Acetaldehyde could be further oxidized to acetate and subsequently enter central metabolism as acetyl-CoA.

Pathway B: Beta-Oxidation-like Pathway

Another potential metabolic route is a modified beta-oxidation pathway. Standard beta-oxidation of fatty acids involves a sequence of dehydrogenation, hydration, oxidation, and thiolysis.[6][7][8] For an unsaturated keto acid like this compound, the initial steps would likely involve the reduction of the double bond.

The proposed steps are:

-

Activation: The carboxylic acid would first be activated to its coenzyme A (CoA) thioester, forming 3-oxopent-4-enoyl-CoA. This is a prerequisite for most fatty acid metabolism.

-

Reduction of the Double Bond: The C4-C5 double bond would need to be reduced. This could be accomplished by an enoyl-CoA reductase , utilizing NADPH as a reductant, to yield 3-oxopentanoyl-CoA.

-

Beta-Oxidation: 3-oxopentanoyl-CoA could then enter the beta-oxidation spiral. A thiolase would cleave the molecule, yielding propionyl-CoA and acetyl-CoA .

Propionyl-CoA can be converted to succinyl-CoA and enter the citric acid cycle.

Pathway C: Decarboxylation

This compound is a β-keto acid. β-keto acids are known to be susceptible to decarboxylation (loss of CO₂), which can occur spontaneously with gentle heating or be enzyme-catalyzed.[9][10][11]

-

Decarboxylation: The molecule could undergo decarboxylation to produce methyl vinyl ketone (MVK) and carbon dioxide. MVK is a reactive α,β-unsaturated ketone.[12]

-

Further Metabolism of MVK: MVK is known to be metabolized by "Old yellow enzymes" (NADPH-dependent oxidoreductases) which can reduce the double bond.[13] It can also be conjugated with glutathione, a common detoxification pathway for reactive electrophiles.

Quantitative Data Summary

As of the date of this whitepaper, no specific quantitative data (e.g., enzyme kinetics, metabolite concentrations) for the metabolism of this compound has been found in the reviewed literature. The following table provides a template for organizing such data once it becomes available through experimentation.

| Parameter | Pathway A (Hydration/Aldol Cleavage) | Pathway B (Beta-Oxidation-like) | Pathway C (Decarboxylation) |

| Enzyme | Hydratase, Aldolase | Acyl-CoA Synthetase, Enoyl-CoA Reductase, Thiolase | Decarboxylase |

| Km (mM) | Data not available | Data not available | Data not available |

| Vmax (µmol/min/mg) | Data not available | Data not available | Data not available |

| Tissue Distribution | Data not available | Data not available | Data not available |

| Key Metabolites | Pyruvate, Acetaldehyde | Propionyl-CoA, Acetyl-CoA | Methyl Vinyl Ketone |

| Metabolite Conc. (µM) | Data not available | Data not available | Data not available |

Experimental Protocols

To investigate the metabolic fate of this compound, a series of in vitro and in vivo experiments are recommended.

In Vitro Metabolism using Liver Microsomes and S9 Fractions

This experiment will help determine if this compound is metabolized by phase I (e.g., cytochrome P450) and phase II (e.g., conjugation) enzymes.

Methodology:

-

Preparation of Subcellular Fractions: Prepare liver microsomes and S9 fractions from a relevant species (e.g., rat, human).

-

Incubation: Incubate this compound (e.g., at 1, 10, and 100 µM) with the liver fractions in the presence of appropriate cofactors (NADPH for phase I, UDPGA and PAPS for phase II).

-

Sample Analysis: At various time points (e.g., 0, 15, 30, 60 minutes), quench the reaction and analyze the samples by LC-MS/MS to identify and quantify the parent compound and potential metabolites.

-

Control Experiments: Include controls without cofactors and without the test compound.

In Vitro Metabolism using Hepatocytes

This experiment provides a more complete picture of hepatic metabolism, including both phase I and phase II reactions, as well as transport.

Methodology:

-

Hepatocyte Culture: Culture primary hepatocytes from the species of interest.

-

Incubation: Treat the hepatocytes with this compound at various concentrations.

-

Sample Collection: Collect both cell lysates and culture medium at different time points.

-

Analysis: Analyze the samples by LC-MS/MS for the parent compound and metabolites.

Enzyme Assays with Purified Enzymes

To confirm the involvement of specific enzymes proposed in the hypothetical pathways, assays with purified enzymes should be conducted.

Methodology:

-

Obtain Purified Enzymes: Obtain commercially available purified enzymes (e.g., enoyl-CoA hydratase, aldolase, thiolase).

-

Enzyme Assay: Perform enzyme assays by incubating the purified enzyme with this compound (or its CoA derivative) and the necessary cofactors.

-

Product Detection: Monitor the formation of the expected product over time using a suitable analytical method (e.g., spectrophotometry, HPLC, LC-MS/MS).

-

Kinetic Analysis: Determine the kinetic parameters (Km and Vmax) for each enzymatic reaction.

Logical Workflow for Investigation

The following diagram illustrates a logical workflow for investigating the metabolism of this compound.

Conclusion